REACTION_CXSMILES
|
[I:1][C:2]1[N:3]=[C:4]([CH3:17])[N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([CH3:16])[CH:8]=2)[CH:6]=1.[OH-].[Na+]>C(O)C>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([N:5]2[CH:6]=[C:2]([I:1])[N:3]=[C:4]2[CH3:17])=[CH:8][C:9]=1[CH3:16] |f:1.2|
|
Name
|
Stannous chloride dihydrate
|
Quantity
|
9.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
IC=1N=C(N(C1)C1=CC(=C(C=C1)[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×100 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) organic extracts
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Type
|
CUSTOM
|
Details
|
Combination and evaporation of appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1C(=NC(=C1)I)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |